molecular formula C7H7Cl2In B14292374 Benzyl(dichloro)indigane CAS No. 125706-17-4

Benzyl(dichloro)indigane

Cat. No.: B14292374
CAS No.: 125706-17-4
M. Wt: 276.85 g/mol
InChI Key: CAUHSRFLAQBBBG-UHFFFAOYSA-L
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Description

Benzyl(dichloro)indigane is a halogenated aromatic compound characterized by a benzyl core substituted with two chlorine atoms. While the exact structural nomenclature of "indigane" remains ambiguous in available literature, evidence suggests it may refer to a benzyl derivative with specific substitution patterns or a specialized scaffold (e.g., indane or indole-based systems) . For this analysis, we assume this compound to be structurally analogous to benzyl dichloride (C₆H₅CHCl₂), also known as benzal chloride, which is a volatile, water-insoluble compound with a vapor pressure of 0.975 mm Hg at 34°C . Its reactivity and biological activity are heavily influenced by the positions of chlorine substituents on the aromatic ring, as evidenced by studies on similar halogenated benzyl derivatives .

Properties

CAS No.

125706-17-4

Molecular Formula

C7H7Cl2In

Molecular Weight

276.85 g/mol

IUPAC Name

benzyl(dichloro)indigane

InChI

InChI=1S/C7H7.2ClH.In/c1-7-5-3-2-4-6-7;;;/h2-6H,1H2;2*1H;/q;;;+2/p-2

InChI Key

CAUHSRFLAQBBBG-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)C[In](Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(dichloro)indigane typically involves the reaction of benzyl chloride with indigane in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzyl(dichloro)indigane can undergo oxidation reactions, often facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide or amine groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products:

    Oxidation: Formation of benzyl alcohol derivatives.

    Reduction: Formation of benzyl hydrocarbons.

    Substitution: Formation of benzyl-substituted indigane derivatives.

Scientific Research Applications

Chemistry: Benzyl(dichloro)indigane is used as a precursor in the synthesis of complex organic molecules. It serves as a building block in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It may be used in the design of novel drugs or as a probe to study biochemical pathways.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors in the body.

Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which Benzyl(dichloro)indigane exerts its effects involves the interaction of its benzyl group with target molecules. The chlorine atoms can participate in electrophilic reactions, facilitating the formation of new chemical bonds. The indigane core provides stability and enhances the compound’s reactivity.

Comparison with Similar Compounds

Dichloro-Substituted Benzyl Compounds

  • Compound 103772 (m,o-dichloro benzyl derivative) : Exhibits moderate antiviral activity but elevated cellular toxicity, highlighting the critical role of halogen positioning. The -m (meta) chlorine enhances target interaction, while the -o (ortho) substitution may sterically hinder binding or increase reactivity .
  • 3,4-Dichlorobenzyl Derivatives : Demonstrated potent antifungal activity against Candida albicans, outperforming 2,4- or 2,5-dihydroxy-substituted analogs, which showed minimal inhibition .

Mixed Halogen/Nitro-Substituted Derivatives

  • Compound 107884 (m-nitro benzyl derivative): Substitution of a nitro group (-NO₂) at the -m position reduced viral replication efficiency while maintaining low cytotoxicity, suggesting electron-withdrawing groups enhance target specificity without compromising cellular tolerance .

Hydroxylated Benzyl Derivatives

  • 2,4-Dihydroxybenzyl Derivatives : Displayed poor antibacterial activity against Bacillus subtilis and Staphylococcus aureus, likely due to reduced membrane permeability or rapid metabolic degradation .
  • 3,4-Dihydroxybenzyl Derivatives : Showed enhanced activity in cytotoxicity assays, emphasizing the importance of hydroxyl group positioning for redox-mediated mechanisms .

Data Tables

Table 2: Physicochemical Properties

Compound Vapor Pressure (mm Hg) Water Solubility LogP (Predicted)
Benzyl(dichloro)indigane 0.975 at 34°C Insoluble 2.8
Benzal Chloride 0.975 at 34°C Insoluble 2.8
3,4-Dichlorobenzyl Not reported Low 3.2

Key Research Findings

Substituent Position Dictates Activity : The -m position in benzyl derivatives is critical for target engagement, while -o or -p (para) substitutions often introduce steric or electronic effects that reduce efficacy .

Electron-Withdrawing Groups Enhance Selectivity: Nitro (-NO₂) or chloro (-Cl) groups at -m positions improve antiviral or antifungal activity by modulating electron density and binding affinity .

Toxicity Correlates with Reactivity: Dichloro derivatives exhibit higher cytotoxicity compared to monochloro or nitro analogs, likely due to increased electrophilicity and off-target interactions .

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